molecular formula C38H51N3 B13835338 gamma,gamma'-Nitrilodimethylenebis(N,N-dimethyl-gamma-isopropyl-1-naphthalenepropylamine) CAS No. 31385-04-3

gamma,gamma'-Nitrilodimethylenebis(N,N-dimethyl-gamma-isopropyl-1-naphthalenepropylamine)

Cat. No.: B13835338
CAS No.: 31385-04-3
M. Wt: 549.8 g/mol
InChI Key: OCJMQMOHLHOJII-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple dimethylamino and isopropyl groups attached to a naphthyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Condensation Reactions: These involve the reaction of naphthyl derivatives with dimethylamino and isopropyl groups under controlled conditions.

    Catalytic Hydrogenation: This step is often used to reduce specific functional groups and stabilize the compound.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert specific functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Additionally, the naphthyl backbone provides structural rigidity, enhancing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine stands out due to its complex structure, which combines multiple functional groups and a naphthyl backbone

Properties

CAS No.

31385-04-3

Molecular Formula

C38H51N3

Molecular Weight

549.8 g/mol

IUPAC Name

3-[[[2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutylidene]amino]methyl]-N,N,4-trimethyl-3-naphthalen-1-ylpentan-1-amine

InChI

InChI=1S/C38H51N3/c1-29(2)37(23-25-40(5)6,35-21-13-17-31-15-9-11-19-33(31)35)27-39-28-38(30(3)4,24-26-41(7)8)36-22-14-18-32-16-10-12-20-34(32)36/h9-22,27,29-30H,23-26,28H2,1-8H3

InChI Key

OCJMQMOHLHOJII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)C)(CN=CC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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